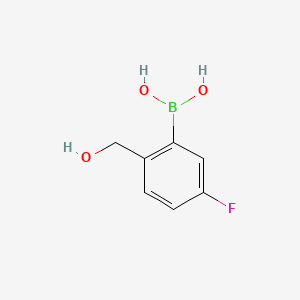

5-Fluoro-2-hydroxymethylphenylboronic acid

Description

5-Fluoro-2-hydroxymethylphenylboronic acid (CAS 1072952-25-0) is a boronic acid derivative featuring a fluorine atom at the 5-position and a hydroxymethyl (-CH2OH) group at the 2-position of the phenyl ring. Boronic acids are widely used in organic synthesis, drug development, and materials science due to their unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions . However, its electronic effects are less pronounced than stronger electron-withdrawing groups (e.g., trifluoromethyl or carboxylic acid), which may influence acidity and reactivity .

Propriétés

IUPAC Name |

[5-fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSMVIAXTKAJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675329 | |

| Record name | [5-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246633-53-3 | |

| Record name | [5-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-(hydroxymethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reductive Hydroxymethylation

While not explicitly detailed in the cited patents, reductive methods using formaldehyde equivalents (e.g., paraformaldehyde) under palladium catalysis could theoretically install hydroxymethyl groups directly onto 5-fluorophenylboronic acid. However, such approaches risk over-alkylation or boronic acid decomposition, necessitating stringent stoichiometric control.

Oxidative Methyl Group Conversion

Oxidizing 5-fluoro-2-methylphenylboronic acid’s methyl group to hydroxymethyl represents a plausible pathway. KMnO₄ or OsO₄-mediated oxidations in aqueous acetone (0–5°C) could achieve this transformation, though boron’s sensitivity to strong oxidants requires protective coordination (e.g., glycols).

Comparative Analysis of Methodologies

*Extrapolated from analogous fluoroformylphenylboronic acid example.

Process Optimization and Industrial Scalability

Temperature and pH Management

Both cited patents emphasize reaction temperatures ≤10°C and pH 8–11 to prevent boronic acid degradation. US6420597B2 notes that exceeding 10°C during NaOH addition promotes Cannizzaro byproducts (carboxylic acids), reducing hydroxymethyl yields by ≥5%.

Solvent Systems

Tetrahydrofuran (THF) and toluene emerge as preferred solvents for Grignard formation and boronate ester quenching, respectively, due to their inertness and compatibility with organometallics. Post-reaction extractions with MTBE or ethyl acetate enhance purity by removing magnesium salts.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-2-hydroxymethylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), aryl/vinyl halides.

Oxidation: PCC, KMnO4.

Substitution: Nucleophiles like amines or thiols.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 5-Fluoro-2-formylphenylboronic acid or 5-Fluoro-2-carboxyphenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Applications De Recherche Scientifique

5-Fluoro-2-hydroxymethylphenylboronic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-hydroxymethylphenylboronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .

Comparaison Avec Des Composés Similaires

Electronic and Acidity Differences

The substituent at the 2-position significantly impacts acidity (pKa) and electronic properties:

Key Observations :

- The hydroxymethyl group (-CH2OH) in the target compound is less electron-withdrawing than -CF3 or -COOH, resulting in lower acidity .

- The hydroxyl group (-OH) in 5-Fluoro-2-hydroxyphenylboronic acid (CAS 259209-20-6) has comparable acidity to -CH2OH but may exhibit different hydrogen-bonding interactions .

Key Observations :

Key Observations :

Solubility and Physicochemical Properties

Key Observations :

- The hydroxymethyl group improves solubility compared to methoxy or trifluoromethyl derivatives, advantageous for pharmaceutical formulations .

Activité Biologique

5-Fluoro-2-hydroxymethylphenylboronic acid (5-F-2-HMPBA) is an organoboron compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, enzyme inhibition, and biosensing applications. This article provides a comprehensive overview of the biological activity of 5-F-2-HMPBA, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

5-F-2-HMPBA is characterized by the presence of a fluorine atom and a hydroxymethyl group attached to a phenyl ring, along with a boronic acid functional group. Its molecular formula is and it has a molecular weight of approximately 169.95 g/mol. The unique structural features of this compound enable its interaction with various biological targets through reversible covalent bonding.

1. Anticancer Properties

Research indicates that 5-F-2-HMPBA exhibits significant anticancer activity. A study demonstrated that phenylboronic acids can inhibit cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells. The compound showed potent inhibition with IC50 values in the nanomolar range, suggesting its potential as a therapeutic agent against cancer .

Table 1: Anticancer Activity of 5-F-2-HMPBA

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| L1210 (Mouse Leukemia) | <10 | Inhibition of cell proliferation |

| A2780 (Ovarian Cancer) | TBD | Induction of cell cycle arrest in G2/M phase |

2. Enzyme Inhibition

The boronic acid moiety of 5-F-2-HMPBA allows it to form reversible covalent bonds with active sites of enzymes, thereby inhibiting their activity. This property has been exploited in various biochemical applications, including enzyme-free glucose sensing, where it demonstrates utility in medical diagnostics.

Case Study: Enzyme Uptake Enhancement

A study involving boronated RNase A showed that attaching boronic acids like 5-F-2-HMPBA enhanced cellular uptake significantly. The boronated enzyme demonstrated five times the uptake compared to non-boronated controls, leading to increased cytotoxicity against cells due to enhanced enzymatic activity .

3. Biosensing Applications

The ability of 5-F-2-HMPBA to interact with sugars through its boronic acid group has led to its application in biosensing technologies. It can be utilized for the detection of glucose and other carbohydrates, making it valuable for monitoring metabolic states in diabetic patients .

The mechanisms through which 5-F-2-HMPBA exerts its biological effects include:

- Reversible Covalent Bonding: The boronic acid group can form reversible covalent bonds with diols present in biomolecules, modulating their activity.

- Cell Cycle Arrest: In certain cancer cell lines, 5-F-2-HMPBA induces cell cycle arrest at the G2/M checkpoint, leading to apoptosis.

- Enzyme Inhibition: By binding to active sites on enzymes, it disrupts normal biochemical pathways.

Research Findings

Recent studies have explored the pharmacological potential and optimization of 5-F-2-HMPBA derivatives:

- Pharmacological Evaluation: Compounds containing boronic acid moieties have been shown to maintain or enhance biological activity while improving metabolic stability compared to their non-boronated counterparts .

- Comparative Studies: Similar compounds like 2-fluoro-6-formylphenylboronic acid have shown strong cell cycle arrest induction linked with caspase activation in ovarian cancer models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-2-hydroxymethylphenylboronic acid, and how do reaction conditions influence yield?

- Methodology : Begin with halogenated precursors (e.g., 5-fluoro-2-bromobenzyl alcohol) and employ a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in a mixed solvent system (e.g., DME/H₂O). Optimize temperature (80–100°C) and base (KOAc) to minimize deboronation side reactions .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-reaction purification typically involves silica gel chromatography or recrystallization from ethanol/water mixtures to remove residual palladium and boron byproducts .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the boronic acid group. Use amber vials to avoid photodegradation .

- Handling : Prepare fresh solutions in anhydrous DMSO or THF for coupling reactions. Avoid prolonged exposure to moisture or basic conditions, which may hydrolyze the boronic acid .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound in Suzuki-Miyaura couplings?

- Issue : Discrepancies in coupling efficiency with electron-deficient aryl halides.

- Methodology :

Solvent Optimization : Use polar aprotic solvents (e.g., DMF) with phase-transfer agents (e.g., TBAB) to enhance solubility of boronic acid .

Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands to stabilize the active catalytic species and reduce steric hindrance from the hydroxymethyl group .

Base Selection : Replace K₂CO₃ with CsF to minimize boronic acid protodeboronation while maintaining reactivity .

- Validation : Compare yields via LC-MS and quantify residual starting material using internal standards .

Q. How does the hydroxymethyl substituent influence regioselectivity in cross-coupling reactions?

- Analysis : The hydroxymethyl group at the ortho position creates steric and electronic effects:

- Steric Effects : Reduces coupling efficiency with bulky aryl halides (e.g., 2,6-disubstituted substrates).

- Electronic Effects : Enhances electron density at the boron atom, favoring coupling with electron-poor partners.

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data for structurally similar boronic acids?

- Case Study : Solubility discrepancies in ESOL (−1.7 logS) vs. Ali (−1.53 logS) models for 2-fluoro-6-methoxyphenylboronic acid (CAS 78495-63-3) .

- Resolution :

Experimental Validation : Measure solubility in DMSO, THF, and water via gravimetric analysis.

Contextual Factors : Note that ESOL predicts aqueous solubility, while Ali accounts for organic solvents. Clarify application-specific conditions (e.g., biological vs. synthetic assays) .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing this compound?

- NMR : Use ¹H/¹³C NMR to confirm substitution pattern (e.g., J coupling constants for fluorine at C5). ¹¹B NMR can verify boronic acid integrity (δ ~30 ppm) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ expected at m/z 198.06 for C₇H₈BFO₃).

- XRD : If crystalline, determine bond angles and planarity of the boronic acid group .

Advanced Synthetic Challenges

Q. How to mitigate protodeboronation during multistep syntheses involving this compound?

- Preventive Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.